ZM 449829

Beschreibung

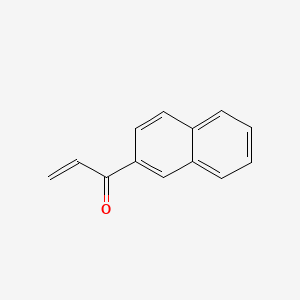

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-naphthalen-2-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h2-9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTCGZPFSUWZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ZM 449829

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM 449829 is a potent and selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development and function. By acting as an ATP-competitive inhibitor, this compound effectively blocks the JAK/STAT signaling cascade, leading to the suppression of immune cell proliferation and function. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream cellular effects, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and drug development efforts centered on JAK3 inhibition.

Introduction to this compound

This compound is a small molecule compound identified as a member of the naphthyl ketone class of Janus kinase 3 (JAK3) inhibitors.[1] Its primary mechanism of action is the selective, ATP-competitive inhibition of JAK3, an enzyme predominantly expressed in hematopoietic cells.[1] This selectivity for JAK3 over other Janus kinase family members (JAK1, JAK2, and TYK2) makes this compound a valuable tool for studying the specific roles of JAK3 in immune signaling and a potential starting point for the development of targeted immunomodulatory therapies.[1]

The JAK/STAT Signaling Pathway and the Role of JAK3

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade for a wide array of cytokines, growth factors, and hormones. This pathway plays a pivotal role in cell proliferation, differentiation, apoptosis, and immune regulation.

The signaling process is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the dimerization of receptor subunits. This conformational change brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated tyrosines serve as docking sites for the SH2 domains of STAT proteins. Upon recruitment to the receptor complex, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes.

JAK3 is uniquely associated with the common gamma (γc) chain, a shared subunit of the receptors for several interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are crucial for the development, proliferation, and function of T-cells, B-cells, and Natural Killer (NK) cells. By inhibiting JAK3, this compound specifically disrupts the signaling of these γc-chain-dependent cytokines.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the available quantitative data.

| Target | Assay Type | Value Type | Value | Reference |

| JAK3 | Enzyme Assay | pIC50 | 7.1 | [2] |

| JAK1 | Enzyme Assay | pIC50 | 4.4 | [2] |

| EGFR | Enzyme Assay | pIC50 | <5.0 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound. While the exact protocols from the original publication by Brown et al. (2000) are not publicly available in full, the following are representative protocols for the types of assays employed.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against JAK3 and other kinases.

Materials:

-

Recombinant human JAK3 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Peptide substrate (e.g., a poly(Glu, Tyr) 4:1)

-

This compound stock solution (in DMSO)

-

³³P-γ-ATP

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well plate, add the recombinant JAK3 enzyme to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP, ³³P-γ-ATP, and the peptide substrate.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of 3% phosphoric acid.

-

Transfer the reaction mixture to a 96-well filter plate and wash several times with 1% phosphoric acid to remove unincorporated ³³P-γ-ATP.

-

Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

STAT5 Phosphorylation Assay (Western Blot)

Objective: To assess the effect of this compound on cytokine-induced STAT5 phosphorylation in a cellular context.

Materials:

-

A suitable cell line expressing JAK3 (e.g., human T-lymphocytes, NK cells)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Cytokine (e.g., IL-2)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture the cells to the desired density.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with a cytokine (e.g., IL-2 at 10 ng/mL) for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-STAT5 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-STAT5 antibody to confirm equal loading.

T-Cell Proliferation Assay

Objective: To evaluate the impact of this compound on T-cell proliferation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a T-cell line

-

Cell culture medium

-

T-cell mitogen (e.g., phytohemagglutinin (PHA)) or anti-CD3/anti-CD28 antibodies

-

This compound stock solution (in DMSO)

-

³H-thymidine or a non-radioactive proliferation assay kit (e.g., MTS or CFSE)

-

96-well cell culture plates

-

Scintillation counter or plate reader

Procedure:

-

Isolate PBMCs from healthy donor blood or culture the T-cell line.

-

Plate the cells in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Stimulate the cells with a mitogen (e.g., PHA at 1 µg/mL) or by coating the wells with anti-CD3 and adding soluble anti-CD28 antibodies.

-

Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

-

If using ³H-thymidine, add it to each well for the final 18 hours of incubation.

-

Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

-

If using a non-radioactive method, follow the manufacturer's instructions to measure cell proliferation (e.g., colorimetric change or fluorescence).

-

Calculate the percentage of inhibition of proliferation for each concentration of this compound and determine the IC50 value.

Conclusion

This compound serves as a potent and selective tool for the investigation of JAK3-mediated signaling. Its mechanism of action, centered on the ATP-competitive inhibition of JAK3, leads to the effective blockade of the downstream phosphorylation of STAT5 and a subsequent reduction in T-cell proliferation. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel JAK3 inhibitors. A thorough understanding of the molecular interactions and cellular consequences of such inhibitors is paramount for the development of next-generation immunomodulatory therapeutics.

References

Navigating the Kinase Inhibitor Landscape: A Technical Guide to ZM 447439, a Potent Aurora Kinase Inhibitor

A Note on Compound Identification: Initial searches for "ZM 449829 as an Aurora kinase inhibitor" did not yield specific results. However, the scientific literature extensively documents ZM 447439 as a potent and well-characterized inhibitor of Aurora kinases. It is highly probable that this is the compound of interest for researchers in the field of cell cycle regulation and oncology. This guide will focus on the technical details of ZM 447439.

Executive Summary

ZM 447439 is a potent, ATP-competitive inhibitor of Aurora A and Aurora B kinases, critical regulators of mitotic progression.[1][2] Its ability to disrupt key mitotic events, such as chromosome alignment and segregation, has positioned it as a valuable tool for cancer research and a potential therapeutic agent.[2][3][4] This document provides a comprehensive technical overview of ZM 447439, including its mechanism of action, kinase selectivity, cellular effects, and detailed experimental protocols for its use in research settings.

Mechanism of Action

ZM 447439 functions as an ATP-competitive inhibitor, targeting the ATP-binding pocket of Aurora kinases A and B.[1][5] By occupying this site, it prevents the binding of ATP, thereby inhibiting the kinase's ability to phosphorylate its downstream substrates. This inhibition disrupts the normal progression of mitosis. Specifically, inhibition of Aurora B kinase activity by ZM 447439 has been shown to interfere with the spindle integrity checkpoint and chromosome segregation.[6]

The primary downstream effect of ZM 447439 is the inhibition of phosphorylation of histone H3 at serine 10, a key substrate of Aurora B kinase.[2][6] This event is crucial for proper chromosome condensation and segregation. Consequently, cells treated with ZM 447439 often exhibit defects in chromosome alignment, leading to polyploidy and ultimately, apoptosis.[2][3]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Aurora kinase inhibitor ZM447439 induces apoptosis via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Aurora Kinase Inhibitor VI, ZM447439 [sigmaaldrich.com]

- 6. Aurora Kinase Inhibitor ZM447439 Blocks Chromosome-induced Spindle Assembly, the Completion of Chromosome Condensation, and the Establishment of the Spindle Integrity Checkpoint in Xenopus Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Downstream Signaling Effects of ZM 449829

Abstract: this compound is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development and function. This document provides a comprehensive overview of the downstream signaling effects of this compound, detailing its mechanism of action, impact on cellular pathways, and methodologies for its study. The information is intended to support further research and drug development efforts targeting the JAK/STAT pathway.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of JAK3.[1] By binding to the ATP-binding pocket of the JAK3 kinase domain, it prevents the phosphorylation of JAK3 itself and its downstream substrates. This inhibition primarily affects signaling cascades initiated by cytokines that utilize the common gamma chain (γc) receptor subunit, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.

Kinase Selectivity

While highly selective for JAK3, this compound exhibits significantly weaker inhibitory activity against other kinases. This selectivity is crucial for its utility as a specific pharmacological tool to investigate JAK3-mediated signaling.

| Kinase Target | pIC50 |

| JAK3 | 6.8 |

| JAK1 | 4.7 |

| EGF-R | 5.0 |

| Lck | <5.0 |

| CDK4 | <5.0 |

Table 1: Kinase inhibitory potency of this compound. pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Downstream Signaling Pathways

The primary downstream effectors of JAK3 are members of the Signal Transducer and Activator of Transcription (STAT) family of proteins. Inhibition of JAK3 by this compound directly impacts the phosphorylation and activation of these transcription factors, leading to altered gene expression and subsequent cellular responses.

The JAK/STAT Pathway

Upon cytokine binding to their receptors, associated JAKs, including JAK3, become activated and phosphorylate tyrosine residues on the receptor chains. These phosphorylated sites serve as docking stations for STAT proteins. JAK3 then phosphorylates the recruited STATs, leading to their dimerization, nuclear translocation, and regulation of target gene transcription. This compound blocks this cascade at the initial JAK3 activation step. The most well-documented downstream effect is the inhibition of IL-2-induced phosphorylation of STAT5.[1]

Figure 1. this compound inhibits the JAK3/STAT5 signaling pathway.

Impact on HuR Localization

This compound has been shown to affect the localization of the RNA-binding protein HuR. Specifically, inhibition of JAK3 by this compound prevents the menadione-induced exclusion of HuR from stress granules. This suggests a role for JAK3 in regulating the cellular stress response through modulation of HuR's subcellular localization.

Effects on Natural Killer (NK) Cell Function

In natural killer (NK) cells, IL-2-mediated signaling is crucial for their cytotoxic function. This compound has been demonstrated to block the IL-2-induced rescue of cytotoxicity in NK cells where WASp (Wiskott-Aldrich syndrome protein) is inhibited. This indicates that JAK3 is essential for the WAVE2-dependent pathway of actin reorganization that underpins NK cell effector functions.

Cellular Consequences of this compound Treatment

The inhibition of JAK3 signaling by this compound leads to several key cellular outcomes, primarily related to the functions of lymphocytes.

| Cellular Process | Effect of this compound | Downstream Mediator(s) |

| Lymphocyte Proliferation | Inhibition | STAT5 |

| NK Cell Cytotoxicity | Inhibition (of IL-2 rescue) | STAT5, WAVE2 |

| Stress Granule Formation | Restoration of HuR localization | HuR |

Table 2: Summary of cellular processes affected by this compound.

Experimental Protocols

Western Blot Analysis of STAT5 Phosphorylation

This protocol describes the detection of phosphorylated STAT5 in response to IL-2 stimulation and its inhibition by this compound in NK cell lines (e.g., YTS, NK92).

Materials:

-

YTS or NK92 cells

-

RPMI-1640 medium with 10% FBS

-

Recombinant human IL-2

-

This compound (stock solution in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Culture YTS or NK92 cells to the desired density.

-

Pre-treat cells with 1 µM this compound or vehicle (DMSO) for 30 minutes.[1]

-

Stimulate the cells with an appropriate concentration of IL-2 for 15-30 minutes.

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet with lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatants (e.g., using a BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary anti-phospho-STAT5 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-STAT5 antibody to confirm equal protein loading.

Figure 2. Workflow for Western blot analysis of STAT5 phosphorylation.

In Vitro JAK3 Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on purified JAK3 enzyme.

Materials:

-

Recombinant human JAK3 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

Substrate (e.g., a generic tyrosine kinase substrate peptide)

-

ATP (radiolabeled or non-radiolabeled, depending on detection method)

-

This compound at various concentrations

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer or DMSO.

-

In a multi-well plate, add the kinase buffer, this compound dilution (or vehicle), and the substrate.

-

Initiate the reaction by adding the JAK3 enzyme.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by heating).

-

Detect the kinase activity. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the ADP generated into a luminescent signal.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Figure 3. General workflow for an in vitro JAK3 kinase assay.

Conclusion

This compound is a valuable research tool for dissecting the roles of JAK3 in cellular signaling. Its high selectivity allows for targeted investigation of the JAK3-mediated pathways, primarily the JAK/STAT cascade. The downstream consequences of this compound treatment are predominantly characterized by the inhibition of lymphocyte proliferation and function, stemming from the blockade of STAT activation. The provided experimental protocols offer a starting point for researchers aiming to study the effects of this inhibitor in various cellular contexts. Further research, including proteomics and transcriptomics studies, will be instrumental in fully elucidating the complete spectrum of this compound's downstream signaling effects.

References

ZM 449829: A Technical Guide to its Kinase Inhibition Profile and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM 449829 is a potent, ATP-competitive inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development and function.[1][2] By targeting the ATP-binding site of JAK3, this compound effectively blocks the phosphorylation of downstream targets, most notably Signal Transducer and Activator of Transcription 5 (STAT5), leading to the inhibition of T-cell proliferation.[2] While initially developed as a selective tool for studying JAK3-mediated signaling, a comprehensive understanding of its off-target kinase interactions is crucial for the accurate interpretation of experimental results and for assessing its therapeutic potential. This technical guide provides an in-depth overview of the known off-target kinase inhibition profile of this compound, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Kinase Inhibition Data

The following table summarizes the known quantitative data on the inhibitory activity of this compound against its primary target, JAK3, and several off-target kinases. The data is presented as pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

| Kinase Target | pIC50 | IC50 (nM) | Selectivity vs. JAK3 (fold) | Reference |

| Primary Target | ||||

| JAK3 | 6.8 | 158 | - | [2][3] |

| Off-Target Kinases | ||||

| EGFR | 5.0 | 10,000 | ~63 | [2][3] |

| JAK1 | 4.7 | 19,950 | ~126 | [2][3] |

| CDK4 | < 5.0 | >10,000 | >63 |

It is important to note that comprehensive kinome-wide screening data for this compound is not extensively available in the public domain. The provided data indicates a notable degree of selectivity for JAK3 over the tested off-target kinases.

Experimental Protocols

This section details the methodologies for key experiments relevant to characterizing the kinase inhibition profile of this compound.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a standard method for determining the direct inhibitory activity of a compound against a purified kinase.

Objective: To quantify the IC50 value of this compound for JAK3 and other kinases.

Materials:

-

Purified recombinant kinase (e.g., JAK3)

-

Kinase-specific peptide substrate

-

[γ-³³P]ATP (radiolabeled ATP)

-

Non-radiolabeled ATP

-

Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

-

This compound (or other test compound) dissolved in DMSO

-

Phosphocellulose filter plates

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Mixture Preparation: For each reaction, prepare a master mix containing the kinase reaction buffer, purified kinase, and the specific peptide substrate.

-

Initiation of Kinase Reaction:

-

Add the test compound (this compound at various concentrations) or DMSO (vehicle control) to the reaction wells.

-

Add the kinase/substrate master mix to each well.

-

Initiate the reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Reaction Termination and Substrate Capture:

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-³³P]ATP will be washed away.

-

-

Washing: Wash the filter plate multiple times with the wash buffer to remove non-incorporated radioactivity.

-

Quantification: Dry the filter plate and measure the amount of incorporated radiolabel in each well using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of kinase activity for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cell-Based STAT5 Phosphorylation Assay

This protocol outlines a method to assess the inhibitory effect of this compound on the JAK3 signaling pathway within a cellular context.

Objective: To measure the inhibition of cytokine-induced STAT5 phosphorylation by this compound in a relevant cell line.

Materials:

-

A suitable cell line expressing the JAK3/STAT5 pathway components (e.g., human T-lymphocytes).

-

Cell culture medium and supplements.

-

Cytokine stimulant (e.g., Interleukin-2 [IL-2]).

-

This compound dissolved in DMSO.

-

Fixation buffer (e.g., paraformaldehyde).

-

Permeabilization buffer (e.g., methanol).

-

Primary antibodies: Anti-phospho-STAT5 (pY694) and anti-total-STAT5.

-

Fluorescently labeled secondary antibody.

-

Phosphate-buffered saline (PBS).

-

Flow cytometer or high-content imaging system.

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells to the desired density.

-

Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time.

-

-

Cytokine Stimulation: Stimulate the cells with a pre-determined concentration of IL-2 to induce STAT5 phosphorylation.

-

Cell Fixation and Permeabilization:

-

Fix the cells to preserve the phosphorylation state of proteins.

-

Permeabilize the cell membrane to allow antibody entry.

-

-

Immunostaining:

-

Incubate the cells with the primary antibody against phospho-STAT5.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with a fluorescently labeled secondary antibody.

-

For total STAT5 normalization, a parallel staining with an anti-total-STAT5 antibody can be performed.

-

-

Data Acquisition: Analyze the fluorescence intensity of individual cells using a flow cytometer or a high-content imager.

-

Data Analysis:

-

Quantify the mean fluorescence intensity (MFI) of the phospho-STAT5 signal for each treatment condition.

-

Normalize the phospho-STAT5 signal to the total STAT5 signal if applicable.

-

Calculate the percentage of inhibition of STAT5 phosphorylation for each this compound concentration relative to the stimulated control.

-

Determine the IC50 value for the inhibition of STAT5 phosphorylation.

-

Visualizations

Signaling Pathway: JAK/STAT Inhibition by this compound

Caption: Inhibition of the JAK/STAT signaling pathway by this compound.

Experimental Workflow: In Vitro Radiometric Kinase Assay

Caption: Workflow for a radiometric kinase inhibition assay.

Logical Relationship: Assessing this compound Activity

Caption: Logical flow for characterizing the activity of this compound.

References

ZM 449829: A Technical Guide to its Role in STAT5 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 5 (STAT5) is a critical signaling protein involved in a multitude of cellular processes, including proliferation, differentiation, and survival.[1] Constitutive activation of the STAT5 signaling pathway is implicated in various hematological malignancies and other cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of ZM 449829, a potent inhibitor of Janus kinase 3 (JAK3), and its consequential role in the modulation of STAT5 phosphorylation. We will explore the mechanism of action, present key quantitative data, detail experimental protocols for assessing its efficacy, and visualize the relevant biological pathways and workflows.

Mechanism of Action: Targeting the JAK3-STAT5 Axis

This compound is a selective, ATP-competitive inhibitor of JAK3.[2][3] The JAK-STAT signaling cascade is a primary mechanism for cytokine and growth factor receptor signal transduction.[4] Upon ligand binding to its receptor, associated JAKs become activated and phosphorylate tyrosine residues on the receptor's intracellular domain. This creates docking sites for STAT proteins. In the context of cytokines like Interleukin-2 (IL-2), JAK3 is a key kinase that, upon activation, directly phosphorylates STAT5.[2][5] Phosphorylated STAT5 (pSTAT5) then dimerizes, translocates to the nucleus, and acts as a transcription factor, regulating the expression of target genes involved in cellular functions.[1][6]

By competitively binding to the ATP-binding site of JAK3, this compound effectively blocks its kinase activity. This inhibition prevents the subsequent phosphorylation of STAT5, thereby abrogating the downstream signaling cascade.[2][3]

Quantitative Data: Inhibitory Profile of this compound

| Target | Measurement | Value | Reference |

| JAK3 | pIC50 | 6.8 | [2] |

| IC50 | 0.158 µM | [6] | |

| JAK1 | pIC50 | 4.7 | [5] |

| IC50 | 19.95 µM | [6] | |

| EGFR | pIC50 | 5.0 | [5] |

| IC50 | 10 µM | [6] | |

| CDK4 | pIC50 | < 5.0 | |

| Lck | pIC50 | < 5.0 | [5] |

pIC50 is the negative logarithm of the IC50 value.

Qualitative data demonstrates that this compound at a concentration of 1 µM effectively blocks IL-2-induced STAT5 phosphorylation.[5]

Signaling Pathway Diagram

The following diagram illustrates the canonical JAK-STAT signaling pathway and highlights the point of intervention for this compound.

Experimental Protocols

To assess the inhibitory effect of this compound on STAT5 phosphorylation, two primary methods are recommended: Western Blotting and Flow Cytometry.

Experimental Workflow Diagram

The general workflow for evaluating the inhibitory activity of this compound is depicted below.

References

- 1. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 2. STAT5 phospho-flow cytometry [bio-protocol.org]

- 3. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

ZM 449829 in Cancer Cell Line Studies: An In-depth Technical Guide

An Overview of ZM 449829 as a Multi-Targeted Kinase Inhibitor in Oncology Research

This compound has emerged as a valuable tool in cancer research, demonstrating inhibitory activity against several key kinases implicated in tumor progression and survival. Primarily recognized as a potent inhibitor of Janus kinase 3 (JAK3), its effects extend to other critical signaling molecules, including Aurora kinases and the epidermal growth factor receptor (EGFR). This polypharmacology makes this compound a subject of interest for investigating complex signaling networks that drive cancer cell proliferation, survival, and stemness. This technical guide provides a comprehensive overview of the use of this compound in cancer cell line studies, consolidating quantitative data, detailing experimental protocols, and visualizing its mechanisms of action.

Data Presentation: Inhibitory Concentrations (IC50) of this compound

The potency of this compound has been quantified across various cancer cell lines and against several of its kinase targets. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, offering a comparative look at its efficacy.

| Target/Cell Line | IC50 Value (µM) | Experimental Context |

| Enzymatic Assays | ||

| JAK3 | 0.158 | In vitro kinase assay[1] |

| JAK1 | 19.95 | In vitro kinase assay[1] |

| EGFR | 10 | In vitro kinase assay[1] |

| Cell-Based Assays | ||

| MCF-7 (Breast Cancer) | Not specified; effective at 10 µM | Decreases migration and colony formation[1] |

| KAIMRC1 (Breast Cancer) | 8.332 | Cell viability assay after 48h[2] |

Core Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects by modulating multiple signaling pathways. Its primary targets, the JAK/STAT and Aurora kinase pathways, are central regulators of cell proliferation, differentiation, and apoptosis.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a pivotal role in cellular processes such as proliferation, differentiation, and immune response. Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell growth and survival. This compound's primary mechanism of action involves the inhibition of JAK3, which in turn prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of STAT activation leads to the downregulation of target genes involved in cell survival and proliferation.

The Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle formation, and chromosome segregation. Their overexpression is frequently observed in various cancers and is associated with genomic instability and tumorigenesis. This compound's inhibition of Aurora kinases, particularly Aurora B, disrupts the proper execution of mitosis. A key substrate of Aurora B is Histone H3, and its phosphorylation at Serine 10 is a hallmark of mitosis. By inhibiting Aurora B, this compound prevents this phosphorylation event, leading to defects in chromosome condensation and segregation, which can ultimately trigger cell cycle arrest and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of this compound's effects on cancer cell lines.

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound. The MTT and Alamar Blue assays are two widely used colorimetric methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Alamar Blue (Resazurin) Assay

This assay is another method to assess cell viability based on metabolic activity.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired treatment period.

-

Alamar Blue Addition: Add Alamar Blue reagent (typically 10% of the culture volume) to each well.

-

Incubation: Incubate the plate for 1-4 hours (or longer for cells with lower metabolic activity) at 37°C, protected from light.

-

Fluorescence/Absorbance Measurement: Measure fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

Cancer Stem Cell Spheroid Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells (CSCs) and the effect of compounds on this "stem-like" population.

-

Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest the cells and prepare a single-cell suspension.

-

Cell Seeding: Seed the cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates or flasks containing a serum-free medium supplemented with growth factors (e.g., EGF and bFGF).

-

Compound Treatment: Add this compound at the desired concentrations to the culture medium at the time of seeding.

-

Spheroid Formation: Incubate the plates for 7-14 days to allow for the formation of spheroids (also known as tumorspheres). Add fresh medium with growth factors and the compound every 2-3 days.

-

Quantification: After the incubation period, count the number of spheroids and measure their diameter using a microscope. A decrease in the number or size of spheroids in the presence of this compound indicates an inhibitory effect on the CSC population.[1]

Additional Mechanistic Insights

Interaction with the PPAR Alpha Pathway

Recent studies have suggested a potential link between this compound and the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) pathway, particularly in breast cancer. PPARα is a nuclear receptor that plays a key role in lipid metabolism. In some breast cancer cells, the PPARα pathway is highly active.[2] It has been shown that compounds that inhibit the PPARα pathway can induce cell death.[2] While the direct interaction of this compound with PPARα has not been fully elucidated, its identification in a screen for inhibitors of the PPARα-activated reporter suggests a potential role in modulating this pathway, which may contribute to its anti-cancer effects in specific contexts.[2]

Glutathione S-Transferase Inhibition

Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of xenobiotics, including chemotherapeutic drugs. Overexpression of GSTs is a known mechanism of drug resistance in cancer cells. Some studies have investigated the potential of various compounds to inhibit GSTs as a strategy to overcome drug resistance. While direct kinetic data for this compound as a GST inhibitor is not extensively available, its chemical structure may warrant investigation into its potential to interact with and inhibit GSTs, which could have implications for its use in combination with other chemotherapeutic agents.

References

ZM 449829: An In-Depth Technical Guide to its ATP-Competitive Binding and Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ZM 449829, a potent and selective ATP-competitive inhibitor of Janus kinase 3 (JAK3). This document details its binding characteristics, inhibitory profile against various kinases, and its impact on downstream signaling pathways. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a thorough understanding of its mechanism of action.

Core Concepts: ATP-Competitive Inhibition by this compound

This compound functions as a kinase inhibitor by competing with adenosine triphosphate (ATP) for binding to the catalytic site of the enzyme.[1][2][3][4][5] This mode of action is crucial for its ability to modulate the activity of specific kinases involved in cellular signaling. Its selectivity for JAK3 makes it a valuable tool for studying the roles of this particular kinase in various biological processes.[2][3][6]

Quantitative Data: Inhibitory Profile of this compound

The inhibitory activity of this compound has been quantified against a panel of kinases, demonstrating its high affinity for JAK3. The data is presented below in both pIC50 and IC50 formats for ease of comparison.

Table 1: Inhibitory Potency of this compound against various kinases (pIC50).

| Kinase | pIC50 |

| JAK3 | 6.8[2][3][6] |

| EGFR | 5.0[2][3][6] |

| JAK1 | 4.7[2][3][6] |

| CDK4 | < 5.0[2][3][6] |

Table 2: Inhibitory Potency of this compound against various kinases (IC50).

| Kinase | IC50 (µM) |

| JAK3 | 0.158[7] |

| EGFR | 10[7] |

| JAK1 | 19.95[7] |

| TGM2 | 0.005[7] |

| FXIIIa | 0.006[7] |

Signaling Pathway: Inhibition of the JAK3/STAT5 Axis

This compound exerts its biological effects by inhibiting the JAK3/STAT5 signaling pathway. This pathway is critical for the transduction of signals from cytokine receptors.[1][6] Specifically, this compound has been shown to block the IL-2-induced phosphorylation of STAT5.[1][6]

JAK3/STAT5 Signaling Inhibition by this compound

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro JAK3 Kinase Inhibition Assay (Luminescent)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of this compound against JAK3.

Materials:

-

Recombinant human JAK3 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

This compound (or other test inhibitors) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)

-

White, opaque 384-well plates

-

Multilabel plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in kinase buffer containing a final DMSO concentration of 1%.

-

Prepare a solution of JAK3 enzyme in kinase buffer. The final concentration should be determined empirically to ensure the reaction is in the linear range.

-

Prepare a substrate/ATP mix in kinase buffer. The ATP concentration should be at or near the Km for JAK3.

-

-

Assay Plate Setup:

-

Add 1 µL of the this compound serial dilution or DMSO control to the wells of a 384-well plate.

-

Add 2 µL of the JAK3 enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vitro Kinase Inhibition Assay Workflow

IL-2 Induced STAT5 Phosphorylation Assay (Flow Cytometry)

This protocol describes a method to assess the inhibitory effect of this compound on the phosphorylation of STAT5 in T cells following stimulation with Interleukin-2 (IL-2).

Materials:

-

T cells (e.g., primary human T cells or a T cell line like CTLL-2)

-

Complete culture medium

-

Recombinant human IL-2

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 90% ice-cold methanol)

-

Fluorochrome-conjugated anti-phospho-STAT5 (pSTAT5) antibody

-

Flow cytometer

Procedure:

-

Cell Preparation and Starvation:

-

Culture T cells in complete medium.

-

To reduce basal pSTAT5 levels, wash the cells and culture them in cytokine-free medium for at least 2 hours prior to the experiment.

-

-

Inhibitor Treatment:

-

Pre-incubate the starved T cells with various concentrations of this compound or DMSO vehicle control for 30-60 minutes at 37°C.[6]

-

-

Cytokine Stimulation:

-

Stimulate the cells by adding a pre-determined optimal concentration of IL-2 for 15-30 minutes at 37°C. Include an unstimulated control.

-

-

Fixation and Permeabilization:

-

Stop the stimulation by adding fixation buffer and incubate for 10-15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells by adding ice-cold methanol and incubating on ice for 30 minutes.

-

-

Intracellular Staining:

-

Wash the cells with PBS containing 1% BSA.

-

Resuspend the cells in the staining buffer and add the anti-pSTAT5 antibody.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Wash the cells and resuspend them in PBS.

-

Acquire data on a flow cytometer.

-

Analyze the median fluorescence intensity (MFI) of pSTAT5 in the different treatment groups.

-

ATP-Competitive Inhibition Mechanism

References

- 1. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.de [promega.de]

- 3. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 7. resources.revvity.com [resources.revvity.com]

Methodological & Application

ZM 449829: Application Notes for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM 449829 is a potent and selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development and function. By competitively binding to the ATP-binding site of JAK3, this compound effectively blocks the phosphorylation of downstream targets, most notably the Signal Transducer and Activator of Transcription 5 (STAT5). This inhibition disrupts the JAK/STAT signaling cascade, leading to the suppression of T-cell proliferation and other immune responses. These characteristics make this compound a valuable tool for in vitro studies of autoimmune diseases, transplant rejection, and hematological malignancies.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of JAK3. The binding of cytokines to their receptors triggers the dimerization of receptor-associated JAKs, which then auto-phosphorylate and activate each other. Activated JAKs subsequently phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for STAT proteins. Upon recruitment, STATs are phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression. This compound specifically targets JAK3, thereby preventing the phosphorylation and activation of STAT5 and interrupting this signaling cascade.

Quantitative Data Summary

The optimal working concentration of this compound is highly dependent on the specific cell type and the experimental assay being performed. Below is a summary of reported in vitro concentrations and IC50 values.

| Target/Assay | Cell Line/System | Concentration/IC50 | Reference(s) |

| Enzyme Inhibition | |||

| JAK3 | Cell-free assay | IC50 = 0.158 µM | [1] |

| EGFR | Cell-free assay | IC50 = 10 µM | [1] |

| JAK1 | Cell-free assay | IC50 = 19.95 µM | [1] |

| Cellular Assays | |||

| Inhibition of STAT5 Phosphorylation | YTS, NK92, ex vivo NK cells | 1 µM | |

| Decreased Cell Migration | MCF-7 | 10 µM | [1] |

| Decreased Colony Formation | MCF-7 | 10 µM | [1] |

| Inhibition of Vacuole Formation | C. burnetii-infected HeLa and THP-1 cells | 10 µM | [1] |

Experimental Protocols

In Vitro JAK3 Kinase Assay

This protocol is designed to determine the IC50 of this compound against purified JAK3 enzyme.

Materials:

-

Recombinant human JAK3 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

JAK3 peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound stock solution (in DMSO)

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.

-

In a 96-well plate, add 5 µL of the diluted this compound or control to each well.

-

Add 10 µL of a solution containing the JAK3 enzyme and the peptide substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection kit such as ADP-Glo™, following the manufacturer's instructions.[2][3]

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Inhibition of STAT5 Phosphorylation (Western Blot)

This protocol details the assessment of this compound's ability to inhibit cytokine-induced STAT5 phosphorylation in a cellular context.

Materials:

-

Cells expressing JAK3 (e.g., TF-1, Ba/F3)

-

Cell culture medium

-

Cytokine for stimulation (e.g., IL-2, GM-CSF)

-

This compound stock solution (in DMSO)

-

Phosphatase and protease inhibitor cocktails

-

Lysis buffer (e.g., RIPA buffer)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a culture plate and allow them to adhere or grow to the desired density.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate cytokine (e.g., 25 ng/mL GM-CSF for TF-1 cells) for a short period (e.g., 15-30 minutes).[4]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-STAT5 antibody as a loading control.[5][6]

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of a cell line, such as MCF-7.

Materials:

-

MCF-7 cells (or other cell line of interest)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[7]

-

Treat the cells with a serial dilution of this compound or vehicle control (DMSO) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

Cell Migration Assay (Transwell Assay)

This protocol describes how to assess the effect of this compound on the migratory capacity of cells like MCF-7.[8]

Materials:

-

MCF-7 cells

-

Serum-free and complete culture medium

-

This compound stock solution (in DMSO)

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Crystal violet staining solution

-

Cotton swabs

Procedure:

-

Starve MCF-7 cells in serum-free medium for 24 hours prior to the assay.

-

Add complete medium (containing a chemoattractant like FBS) to the lower chamber of the 24-well plate.

-

Resuspend the starved cells in serum-free medium, with or without different concentrations of this compound.

-

Seed the cell suspension into the upper chamber of the Transwell inserts.

-

Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24-48 hours).[9]

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol).

-

Stain the migrated cells with crystal violet solution.

-

Wash the inserts to remove excess stain and allow them to dry.

-

Count the number of migrated cells in several random fields under a microscope.

Colony Formation Assay

This assay evaluates the effect of this compound on the long-term proliferative capacity of single cells.

Materials:

-

MCF-7 cells

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

6-well plates

-

Crystal violet staining solution

Procedure:

-

Prepare a single-cell suspension of MCF-7 cells.

-

Seed a low number of cells (e.g., 200-500 cells per well) into 6-well plates.[10][11]

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control. The treatment can be continuous or for a defined period (e.g., 24 hours), after which the medium is replaced with fresh medium without the inhibitor.

-

Incubate the plates for 1-2 weeks, allowing colonies to form. Change the medium every 2-3 days.[12]

-

After the incubation period, wash the colonies with PBS, fix them with a fixative (e.g., methanol), and stain with crystal violet.

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

References

- 1. caymanchem.com [caymanchem.com]

- 2. promega.de [promega.de]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]

- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of the proliferative and clonogenic growth capacity of wound fluid from breast cancer patients treated with and without intraoperative radiotherapy - Veldwijk - Translational Cancer Research [tcr.amegroups.org]

- 8. TGFBR1*6A Enhances the Migration and Invasion of MCF-7 Breast Cancer Cells through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Antiproliferative and apoptotic activity of glycyrrhizinic acid in MCF-7 human breast cancer cells and evaluation of its effect on cell cycle, cell migration and m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bromelain Inhibitory Effect on Colony Formation: An In vitro Study on Human AGS, PC3, and MCF7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preparing a ZM 449829 Stock Solution in DMSO: An Application Note and Protocol

Audience: This document is intended for researchers, scientists, and drug development professionals who require a reliable protocol for the preparation, storage, and use of ZM 449829 stock solutions for in vitro and in vivo studies.

Introduction

This compound is a potent and selective, ATP-competitive inhibitor of Janus kinase 3 (JAK3) with a pIC50 of 6.8.[1][2] It demonstrates significantly less activity against other kinases such as EGFR (pIC50 = 5.0), JAK1 (pIC50 = 4.7), and CDK4 (pIC50 < 5.0).[2][3] The primary mechanism of action of this compound is the inhibition of the JAK/STAT signaling pathway, a critical pathway in cytokine signaling and immune response.[4][5] Specifically, this compound has been shown to block the IL-2-induced phosphorylation of STAT5.[1][3] This inhibitory activity makes this compound a valuable tool for studying the physiological and pathological roles of JAK3.

This application note provides a detailed protocol for the preparation of a this compound stock solution in dimethyl sulfoxide (DMSO), along with essential data on its chemical properties, solubility, and storage to ensure reproducible experimental outcomes.

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀O | [3][6] |

| Molecular Weight | 182.22 g/mol | [1][3][6] |

| CAS Number | 4452-06-6 | [1][6] |

| Appearance | White to off-white solid | [1][3] |

| Purity | ≥95% | [6] |

| Solubility in DMSO | ≥30 mg/mL (≥164.6 mM) | [6] |

| pIC₅₀ for JAK3 | 6.8 | [1][2] |

| Typical Working Concentration | 1 - 10 µM | [1][6][7] |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous, sterile

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated micropipettes and sterile tips

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjust volumes as needed for different desired concentrations or volumes.

-

Calculate the required mass of this compound:

-

Molecular Weight (MW) of this compound = 182.22 g/mol

-

To prepare 1 mL of a 10 mM solution, you will need:

-

Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.001 L x 182.22 g/mol = 0.0018222 g

-

Mass (mg) = 1.82 mg

-

-

-

Weighing the this compound:

-

Carefully weigh out 1.82 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

-

Dissolving in DMSO:

-

Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.

-

-

Mixing:

-

Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

-

If dissolution is slow, gentle warming or brief sonication can be used to aid in dissolving the compound.[1]

-

-

Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

-

Protocol for Preparing Working Solutions

-

Thawing the Stock Solution:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

-

Dilution:

-

Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of medium.

-

It is recommended to keep the final DMSO concentration in the culture medium below 0.1% to avoid solvent-induced cellular toxicity.[7]

-

-

Use:

-

Use the freshly prepared working solution immediately for your experiments.

-

Visualizations

Experimental Workflow

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway

Caption: this compound inhibits the JAK3-mediated phosphorylation of STAT5.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. chembk.com [chembk.com]

- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: ZM 449829 in MCF-7 Cell Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental cellular process implicated in a variety of physiological and pathological conditions, including cancer metastasis. The MCF-7 human breast cancer cell line is a widely utilized model for studying the effects of potential therapeutic agents on cancer cell migration. ZM 449829 is a potent and selective inhibitor of Aurora kinases, which are key regulators of cell division. Emerging evidence suggests that Aurora kinases also play a significant role in cell migration and invasion. These application notes provide detailed protocols for assessing the inhibitory effect of this compound on MCF-7 cell migration using the wound healing (scratch) assay and the transwell migration assay.

Mechanism of Action: Inhibition of Cell Migration

This compound is a small molecule inhibitor that primarily targets Aurora kinase A and Aurora kinase B. The inhibition of Aurora kinase A has been shown to impede cancer cell migration. One of the key mechanisms involves the regulation of the actin cytoskeleton dynamics through the Cofilin-F-actin pathway. Aurora kinase A can promote the dephosphorylation and activation of cofilin, a protein that severs actin filaments and promotes actin turnover, which is essential for cell motility. By inhibiting Aurora kinase A, this compound is proposed to suppress cofilin activation, leading to a more stable actin cytoskeleton and a reduction in the migratory capacity of cancer cells. This signaling cascade may also involve the RhoA/ROCK pathway, a critical regulator of cytoskeletal dynamics and cell contractility.

Data Presentation

| Compound | Cell Line | Assay | Concentration | Observed Effect on Migration | Reference |

| ZM447439 | MCF-7 | Electric Cell Impedance Sensing | 50 nM | Inhibition | [1][2] |

| ZM447439 | MCF-7 | Electric Cell Impedance Sensing | 500 nM | Stronger Inhibition | [1][2] |

Note: ZM447439 and this compound are both potent Aurora kinase inhibitors with similar mechanisms of action. The data for ZM447439 is presented here as a representative example of the expected effects of this compound.

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is a straightforward and widely used method to study collective cell migration in vitro.

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Serum-free or low-serum medium

-

This compound (stock solution in DMSO)

-

6-well or 12-well tissue culture plates

-

Sterile 200 µL pipette tips or a scratcher

-

Phosphate-buffered saline (PBS)

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed MCF-7 cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

Cell Starvation (Optional): Once the cells reach confluence, you can replace the complete medium with serum-free or low-serum medium and incubate for 12-24 hours. This step helps to minimize cell proliferation, ensuring that the closure of the wound is primarily due to cell migration.

-

Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. A cross-shaped scratch can also be made.

-

Washing: Gently wash the wells with PBS to remove any detached cells and debris.

-

Treatment: Replace the PBS with fresh serum-free or low-serum medium containing various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (mark the plate for consistent imaging). This is the 0-hour time point.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

-

Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, 24, and 48 hours) until the scratch in the control well is nearly closed.

-

Data Analysis: The rate of cell migration can be quantified by measuring the area or the width of the scratch at different time points using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated using the following formula:

% Wound Closure = [(Area at 0h - Area at Xh) / Area at 0h] x 100

Transwell Migration Assay (Boyden Chamber Assay)

This assay assesses the chemotactic migration of individual cells through a porous membrane.

Materials:

-

MCF-7 cells

-

Complete growth medium

-

Serum-free medium

-

This compound (stock solution in DMSO)

-

Transwell inserts (typically with 8 µm pores for MCF-7 cells)

-

24-well companion plates

-

Cotton swabs

-

Methanol or other fixative

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

-

Microscope

Protocol:

-

Cell Preparation: Culture MCF-7 cells to about 80% confluency. The day before the assay, replace the complete medium with serum-free medium and incubate for 12-24 hours to starve the cells.

-

Assay Setup:

-

In the lower chamber of the 24-well plate, add complete growth medium (containing 10% FBS as a chemoattractant).

-

Place the transwell inserts into the wells.

-

-

Cell Seeding and Treatment:

-

Harvest the starved MCF-7 cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).

-

Add different concentrations of this compound or vehicle control (DMSO) to the cell suspension.

-

Seed the treated cell suspension into the upper chamber of the transwell inserts.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for sufficient migration in the control group (typically 12-24 hours for MCF-7 cells).

-

Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.

-

Fixation and Staining:

-

Fix the migrated cells on the bottom side of the membrane by immersing the inserts in methanol for 10-15 minutes.

-

Stain the fixed cells by immersing the inserts in crystal violet solution for 15-20 minutes.

-

-

Washing and Drying: Gently wash the inserts in water to remove excess stain and allow them to air dry completely.

-

Image Acquisition and Quantification:

-

Visualize the stained, migrated cells using a microscope.

-

Capture images from several random fields for each insert.

-

Count the number of migrated cells per field. The results can be presented as the average number of migrated cells per field or as a percentage of migration inhibition compared to the control.

% Migration Inhibition = [1 - (Number of migrated cells in treated group / Number of migrated cells in control group)] x 100

-

Mandatory Visualizations

Caption: Experimental workflow for assessing the effect of this compound on MCF-7 cell migration.

Caption: Proposed signaling pathway for this compound-mediated inhibition of cell migration.

References

- 1. The Effect of Aurora Kinase Inhibitor on Adhesion and Migration in Human Breast Cancer Cells and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mitotic kinase Aurora-A induces mammary cell migration and breast cancer metastasis by activating the Cofilin-F-actin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis After ZM 449829 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM 449829 is a potent small molecule inhibitor with dual activity against Janus kinase 3 (JAK3) and Aurora kinases. This dual inhibition profile makes it a valuable tool for investigating the signaling pathways governed by these kinases, which are critically involved in immunology, cell cycle regulation, and oncology. Western blot analysis is an essential technique to elucidate the molecular effects of this compound by quantifying the changes in protein expression and phosphorylation status of key downstream targets. These application notes provide detailed protocols and expected outcomes for Western blot analysis in cells treated with this compound.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of both JAK3 and Aurora kinases.

-

JAK3 Inhibition: By binding to the ATP pocket of JAK3, this compound prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 5 (STAT5). The JAK/STAT pathway is crucial for cytokine signaling and immune cell function.

-

Aurora Kinase Inhibition: this compound also targets Aurora kinases, particularly Aurora B, which are key regulators of mitosis. Inhibition of Aurora B disrupts the proper phosphorylation of its substrates, such as Histone H3, leading to defects in chromosome segregation and cell division.

Data Presentation: Quantitative Analysis of Protein Phosphorylation

The following tables summarize representative quantitative data from Western blot analyses of cells treated with this compound. The data is presented as a percentage of the phosphorylated protein relative to the total protein, normalized to the untreated control.

Table 1: Dose-Dependent Inhibition of STAT5 Phosphorylation

| This compound Concentration (µM) | Phospho-STAT5 (Tyr694) / Total STAT5 (% of Control) |

| 0 (Control) | 100% |

| 0.1 | 75% |

| 0.5 | 40% |

| 1.0 | 15% |

| 5.0 | 5% |

Table 2: Time-Dependent Inhibition of Histone H3 Phosphorylation

| Treatment Time with 1 µM this compound (hours) | Phospho-Histone H3 (Ser10) / Total Histone H3 (% of Control) |

| 0 (Control) | 100% |

| 1 | 85% |

| 4 | 50% |

| 8 | 25% |

| 24 | 10% |

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by this compound.

Application Notes and Protocols for ZM 449829: A Potent Inhibitor of T-Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing ZM 449829, a potent Aurora kinase inhibitor, in studies of T-cell proliferation. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.

Introduction

This compound is a small molecule inhibitor targeting Aurora kinases, a family of serine/threonine kinases that play a crucial role in the regulation of cell division.[1][2] Aurora kinases, particularly Aurora A and Aurora B, are key regulators of mitosis, ensuring proper chromosome segregation and cytokinesis.[1][2][3] Overexpression of Aurora kinases has been linked to aneuploidy and tumorigenesis, making them attractive targets for cancer therapy.[1][2] Recent studies have also highlighted the role of Aurora kinase inhibitors in modulating immune responses, including T-cell proliferation.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Aurora kinases. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates essential for mitotic progression.[3] Inhibition of Aurora kinases in T-cells leads to defects in cell division, ultimately resulting in the inhibition of proliferation. This can occur through the induction of polyploidy and subsequent apoptosis. The primary mechanism involves the disruption of the G2/M phase of the cell cycle.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound and other relevant Aurora kinase inhibitors on T-cell proliferation and kinase activity.

Table 1: In Vitro Inhibitory Activity of Aurora Kinase Inhibitors

| Compound | Target(s) | IC50 (nM) - Aurora A | IC50 (nM) - Aurora B | Cell Proliferation GI50 (nM) | Cell Line(s) | Reference |

| ZM447439 | Aurora A, Aurora B | 110 | 130 | Varies | Multiple cancer cell lines | [3] |

| MLN8237 | Aurora A | 1 | >200 (in cells) | 16 | Multiple tumor cell lines | [1] |

| AZD1152 | Aurora B | - | - | - | Melanoma cells | [4] |

| CYC116 | Pan-Aurora, VEGFR2 | 44 | 19 | - | Various solid tumors and leukemia | [1] |

| GSK1070916 | Aurora B, Aurora C | >250-fold selective for B over A | 0.38 | 7 | A549 human lung cancer | [3] |

Note: Data for this compound is represented by the closely related compound ZM447439. IC50 and GI50 values can vary depending on the cell line and assay conditions.

Signaling Pathway

The diagram below illustrates the signaling pathway affected by this compound.

References

Application Notes and Protocols: Assessing the Stability of ZM 449829 in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Abstract